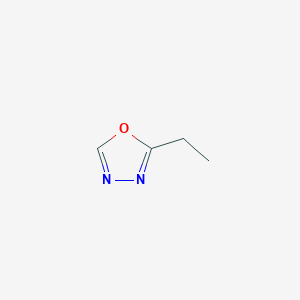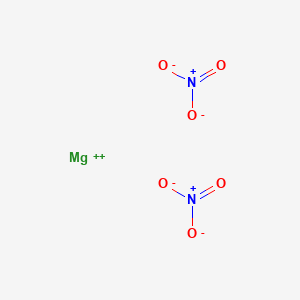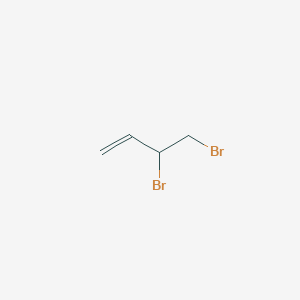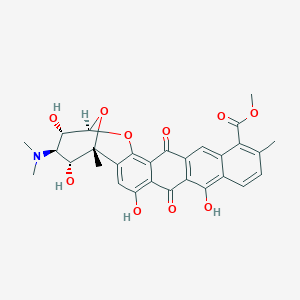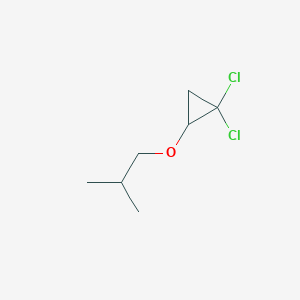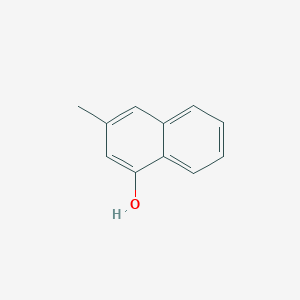
3-Méthyl-1-naphthol
Vue d'ensemble
Description
3-Methyl-1-naphthol is an organic compound belonging to the naphthol family. It is characterized by a naphthalene ring substituted with a hydroxyl group at the first position and a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
3-Methyl-1-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: 3-Methyl-1-naphthol is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds can inhibit the release of certain inflammatory markers such as nitric oxide (no), interleukin-1β (il-1β), and interleukin-6 (il-6) as well as the protein expression of inducible nitric oxide synthase (inos) and cyclooxygenase-2 (cox-2) in lipopolysaccharide (lps)-stimulated macrophages .
Biochemical Pathways
3-Methyl-1-naphthol may be involved in the degradation pathway of naphthalene and substituted naphthalenes, which are metabolized by various bacterial species . The compound might also affect the metabolism of xenobiotics by cytochrome P450 enzymes .
Pharmacokinetics
It’s known that the properties of alcohols and phenols can influence their bioavailability .
Result of Action
Similar compounds have been shown to suppress the activation of nf-κb and mapks signaling pathways, which are involved in the inflammatory response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 1-naphthol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, 3-Methyl-1-naphthol is often produced through the catalytic hydrogenation of 3-methyl-1-nitronaphthalene, followed by hydrolysis. This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-methyl-1-naphthylamine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: 3-Methyl-1,4-naphthoquinone.
Reduction: 3-Methyl-1-naphthylamine.
Substitution: Various substituted naphthols depending on the electrophile used.
Comparaison Avec Des Composés Similaires
1-Naphthol: Differing by the absence of a methyl group, 1-naphthol is another important compound in the naphthol family.
2-Naphthol: This compound has the hydroxyl group at the second position, leading to different reactivity and applications.
3-Methyl-2-naphthol: Similar to 3-Methyl-1-naphthol but with the hydroxyl group at the second position.
Uniqueness: 3-Methyl-1-naphthol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications
Propriétés
IUPAC Name |
3-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJCBXBTQBOAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159697 | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13615-40-2 | |
| Record name | 3-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3-Methyl-1-naphthol?
A1: 3-Methyl-1-naphthol can be synthesized through various methods. One approach involves the condensation of phenylacetone with ethyl malonate, followed by saponification and decarboxylation. [] This reaction sequence yields 3-methyl-1-naphthol, confirmed by comparison with the product obtained from a separate synthesis starting from β-methyl-naphthalene. []
Q2: Can you describe a specific example where the structure of 3-Methyl-1-naphthol is modified, and what is the significance of this modification?
A2: Research shows that introducing bromine atoms to the 8-methoxy-3-methyl-1-naphthol structure results in the formation of mono- and di-bromo derivatives. [] While the specific details of these derivatives and their applications aren't elaborated upon in the provided abstracts, this highlights the possibility of structural modifications to potentially alter the chemical properties and potential applications of 3-Methyl-1-naphthol derivatives.
Q3: Are there any natural sources for 3-Methyl-1-naphthol derivatives?
A3: Yes, research indicates that derivatives of 3-Methyl-1-naphthol, specifically 2-acetyl-8-methoxy-3-methyl-1-naphthol and 2-acetyl-1,8-dimethoxy-3-methylnaphthalene, have been isolated from the rhizomes of Asphodelus tenuifolius Cav., a plant belonging to the Asphodelaceae family. [] These findings suggest potential natural sources for 3-Methyl-1-naphthol derivatives and warrant further investigation into their biological activities and potential applications.
Q4: Has 3-Methyl-1-naphthol shown any potential for biological activity?
A4: While the provided research focuses mainly on synthesis and structural characterization, one study investigated the Vitamin K activity of 4-amino-2-methyl-1-naphthol and 4-amino-3-methyl-1-naphthol. [] Although the specific results aren't detailed in the abstract, this investigation suggests that structural analogs of 3-Methyl-1-naphthol, particularly those with amino substitutions, might possess biological activities warranting further exploration.
Q5: Are there any studies on the complexation behavior of 3-Methyl-1-naphthol derivatives?
A5: While not focusing on 3-Methyl-1-naphthol itself, one study investigates the reaction of Pentacarbonyl(methoxyphenylcarbene)chromium(0) with 2-pentyne, leading to the formation of Tricarbonyl-[1 -4:9-10-η-(2-ethyl-4-methoxy-3-methyl-1-naphthol)]chromium(0). [] This research demonstrates the ability of a 3-Methyl-1-naphthol derivative to act as a ligand in organometallic complexes, opening avenues for exploring catalytic applications.
Q6: Has 3-Methyl-1-naphthol been found in other plant species besides Asphodelus tenuifolius?
A6: Research indicates the presence of naphthalene derivatives in Diospyros kaki [], commonly known as the persimmon fruit. While the specific presence of 3-Methyl-1-naphthol isn't mentioned, this finding suggests a broader occurrence of naphthalene-based compounds in the plant kingdom, encouraging further research into their distribution and potential bioactivities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

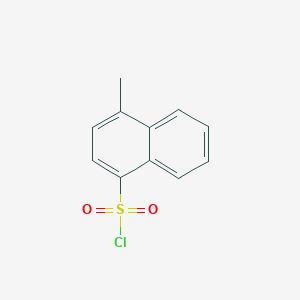
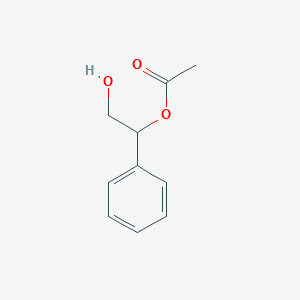
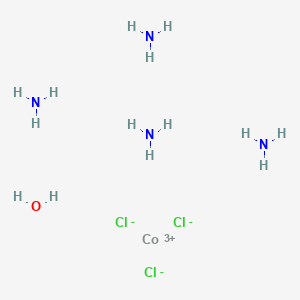
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
